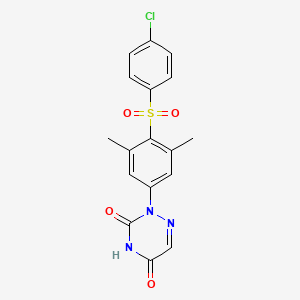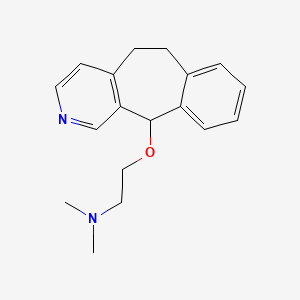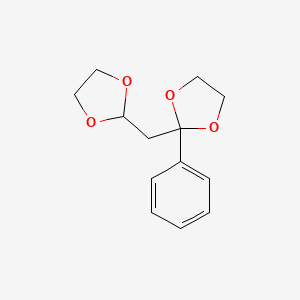
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane is an organic compound that features a dioxolane ring fused with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane with appropriate reagents under controlled conditions. One common method involves the use of triphenylphosphonium bromide as a reactant, which undergoes a Wittig olefination reaction to introduce the dioxolane moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Applications De Recherche Scientifique
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it may act as an inhibitor of certain enzymes or as a fluorescent probe that binds to specific biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound is similar in structure but includes a triphenylphosphonium group.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: This compound features a similar dioxolane ring but with different substituents.
Uniqueness
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
29568-64-7 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-(1,3-dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H16O4/c1-2-4-11(5-3-1)13(16-8-9-17-13)10-12-14-6-7-15-12/h1-5,12H,6-10H2 |
Clé InChI |
UTYVXWZAZUJLCF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CC2(OCCO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


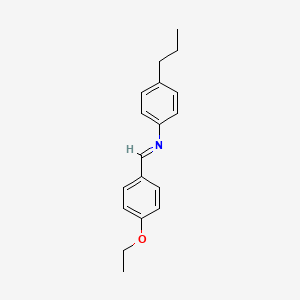
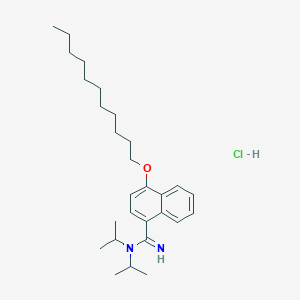
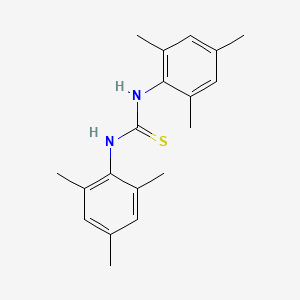
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

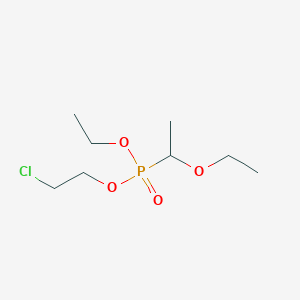
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
